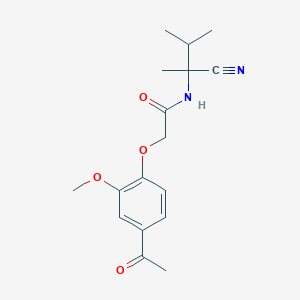
2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide, also known as ACPA, is a chemical compound that belongs to the family of CB1 cannabinoid receptor agonists. ACPA has been extensively studied for its potential therapeutic applications in the fields of neuroscience and pharmacology.
科学的研究の応用
2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide has been extensively studied for its potential therapeutic applications in the fields of neuroscience and pharmacology. 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide has been shown to have a high affinity for the CB1 cannabinoid receptor, which is mainly expressed in the central nervous system. 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide has been used as a tool compound to study the physiological and behavioral effects of CB1 receptor activation.
作用機序
2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide acts as a potent and selective agonist of the CB1 cannabinoid receptor. CB1 receptors are G protein-coupled receptors that are mainly expressed in the central nervous system. Activation of CB1 receptors by 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide leads to the inhibition of neurotransmitter release, resulting in the modulation of various physiological functions such as pain perception, appetite, and memory.
Biochemical and Physiological Effects:
2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide has been shown to reduce pain perception, increase appetite, and improve memory. 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide has also been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide has several advantages as a tool compound for studying the physiological and behavioral effects of CB1 receptor activation. 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide is highly selective for the CB1 receptor and has a long-lasting effect. 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide is also stable in solution and can be easily administered to animals. However, one limitation of 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide is that it is not orally bioavailable and must be administered through injection.
将来の方向性
There are several future directions for the study of 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide. One area of research is the potential therapeutic applications of 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide in the treatment of inflammatory diseases. Another area of research is the development of novel CB1 receptor agonists with improved pharmacokinetic properties. Additionally, the role of CB1 receptor activation in the regulation of immune function and metabolism is an area of active research.
合成法
The synthesis of 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide involves the reaction of 4-acetyl-2-methoxyphenol with 1-cyano-1,2-dimethylpropylamine in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with acetic anhydride and acetic acid to produce the final product. The purity of 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide can be improved by recrystallization from ethanol.
特性
IUPAC Name |
2-(4-acetyl-2-methoxyphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-11(2)17(4,10-18)19-16(21)9-23-14-7-6-13(12(3)20)8-15(14)22-5/h6-8,11H,9H2,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKXYHJANQEEIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC1=C(C=C(C=C1)C(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(4-chlorophenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2742403.png)
![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2742404.png)
![Methyl 4,5-dimethyl-2-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)thiophene-3-carboxylate](/img/structure/B2742405.png)
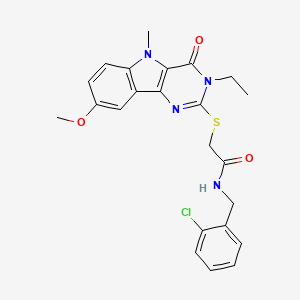
![N-(2-ethyl-6-methylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide](/img/structure/B2742409.png)
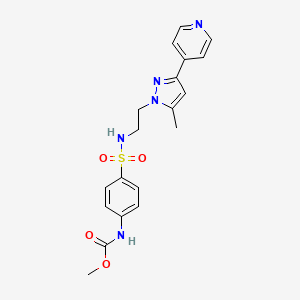

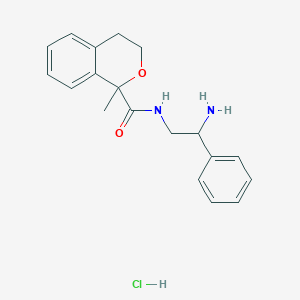
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2742413.png)
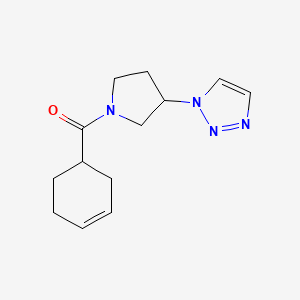
![4-[4-(Furan-2-carbonyloxy)-phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester](/img/structure/B2742416.png)

![methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2742424.png)
![2-[(4-tert-butylphenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide](/img/structure/B2742425.png)